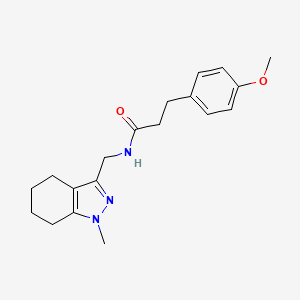
3-(4-methoxyphenyl)-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methoxyphenyl)-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)propanamide is a useful research compound. Its molecular formula is C19H25N3O2 and its molecular weight is 327.428. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(4-methoxyphenyl)-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)propanamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : C19H24N2O2
- Molecular Weight : 312.41 g/mol
- CAS Number : 1448130-03-7
The structure includes a methoxyphenyl group and an indazole moiety, which are known for their diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Neuroprotective Effects : The indazole component has been linked to neuroprotective properties. Research indicates that compounds with indazole structures can modulate neuroinflammatory pathways and protect against neuronal cell death in models of ischemic injury .
- Anti-inflammatory Activity : The methoxyphenyl group is associated with anti-inflammatory effects. Studies suggest that similar compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various tissues .
- Anticancer Potential : Preliminary studies have indicated that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells through the activation of specific signaling pathways.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound.
Case Study 1: Neuroprotection in Ischemic Models
A study investigating the neuroprotective effects of the compound demonstrated that administration prior to ischemic events significantly improved survival rates and neurological outcomes in rodent models. The mechanism was linked to reduced oxidative stress and inflammation in brain tissues .
Case Study 2: Anti-inflammatory Response
In a controlled experiment, the compound was shown to effectively reduce markers of inflammation (such as IL-6 and TNF-alpha) in lipopolysaccharide (LPS)-induced inflammatory models. This suggests potential applications in treating inflammatory diseases.
Case Study 3: Cancer Cell Line Studies
In vitro studies on glioma cell lines revealed that the compound inhibited cell proliferation and induced apoptosis via mitochondrial pathways. This highlights its potential as a candidate for further development as an anticancer agent .
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-22-18-6-4-3-5-16(18)17(21-22)13-20-19(23)12-9-14-7-10-15(24-2)11-8-14/h7-8,10-11H,3-6,9,12-13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYFTAMCNCEFMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N1)CNC(=O)CCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













